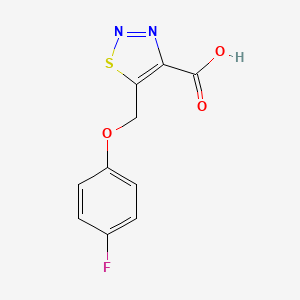
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is a complex organic compound with a unique structure that includes an iodophenyl group and a tetrahydroindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenylacetic acid derivative, followed by cyclization and functional group transformations to introduce the indole and acetic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
化学反応の分析
Types of Reactions
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like iodine and bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce alcohol derivatives .
科学的研究の応用
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
4-Iodophenylacetic acid: Shares the iodophenyl group but lacks the indole moiety.
Trametinib acetic acid: Contains a similar acetic acid functionality but differs in the overall structure and specific substituents.
Uniqueness
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is unique due to its combination of an iodophenyl group and a tetrahydroindole moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C18H18INO3 |
|---|---|
分子量 |
423.2 g/mol |
IUPAC名 |
2-[1-(4-iodophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H18INO3/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)20(15)12-5-3-11(19)4-6-12/h3-7H,8-10H2,1-2H3,(H,22,23) |
InChIキー |
JCXGDZZQKALQQA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)I)CC(=O)O)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





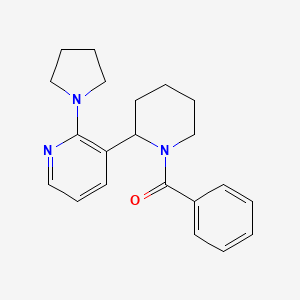
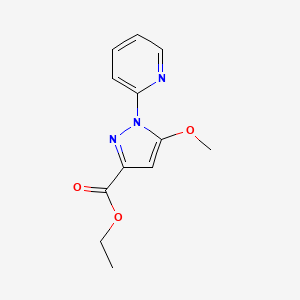
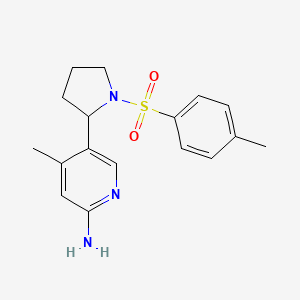



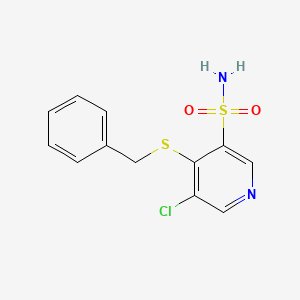
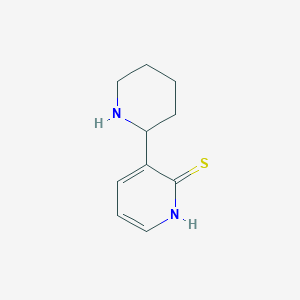
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
